(2,6-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone is a chemical compound with the molecular formula C15H21NO3. It is known for its unique structure, which includes a dimethoxyphenyl group and a methylpiperidino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of (2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- (2,6-Dimethoxyphenyl)(4-methoxy-1-piperidinyl)methanone
Uniqueness
(2,6-Dimethoxyphenyl)(4-methylpiperidino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO3/c1-11-7-9-16(10-8-11)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
BDPTTYCCSNNNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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